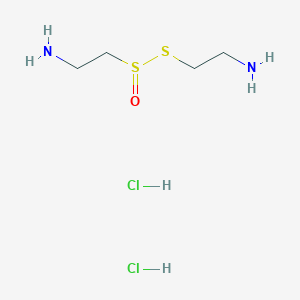

2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride

Descripción

2-(2-Aminoethylsulfinylsulfanyl)ethanamine dihydrochloride (CAS 10027-70-0) is a sulfur-containing organic compound characterized by a unique sulfinylsulfanyl (-S(O)-S-) bridge connecting two aminoethyl groups. Its molecular formula is C₄H₁₂N₂S₂O·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The compound is also known by synonyms such as Thiotaurine S-(2-aminoethyl) ester dihydrochloride and S-(2-aminoethyl) 2-aminoethanesulfonothioate hydrochloride .

The sulfinylsulfanyl moiety introduces redox-active properties, distinguishing it from simpler thioethers or sulfonates.

Propiedades

IUPAC Name |

2-(2-aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS2.2ClH/c5-1-3-8-9(7)4-2-6;;/h1-6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKKRSUGVDPNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)CCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride involves several steps. Typically, the synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they generally include key proteins and enzymes involved in cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfur-Containing Ethanamine Derivatives

The following table compares key structural, physicochemical, and functional attributes of the target compound with analogs:

Key Observations:

- Sulfur Oxidation State : The target compound’s sulfinylsulfanyl group (-S(O)-S-) is intermediate between sulfanyl (-S-) and sulfonyl (-SO₂-), offering unique redox reactivity. In contrast, sulfonyl derivatives (e.g., CAS 104458-24-4) are more stable but less reactive .

- Stability : Chloroethyl sulfonyl derivatives (e.g., CAS 14216470) exhibit hydrolytic stability but may act as alkylating agents, posing toxicity risks .

- Applications : Disulfide-containing analogs (e.g., pyridyl disulfide in ) are widely used in bioconjugation, whereas triazole derivatives (e.g., ) serve as intermediates in drug synthesis.

Dihydrochloride Salts vs. Monohydrochlorides

| Attribute | Dihydrochloride Salts (e.g., Target Compound) | Monohydrochloride Salts (e.g., CAS 104458-24-4) |

|---|---|---|

| Solubility | Higher due to increased ionic character | Moderate |

| Molecular Weight | Higher (~279 g/mol for target) | Lower (~187 g/mol for CAS 104458-24-4) |

| Handling | Hygroscopic; requires desiccated storage | Less hygroscopic |

Aromatic and Heterocyclic Derivatives

- 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride (CAS 1211477-99-4): Features a phenoxy group with a methylsulfanyl substituent. This aromatic system enhances lipophilicity, making it suitable for membrane-penetrating drug candidates .

- 2-Phenyl-2-pyrrolidinylethanamine dihydrochloride (CAS 31788-96-2): Contains a pyrrolidine ring and phenyl group, enabling interactions with neurotransmitter receptors. Used in neurological research .

Research Findings and Trends

- Redox Activity : The sulfinylsulfanyl group in the target compound may facilitate reversible disulfide bond formation, analogous to pyridyl disulfides .

- Toxicity : Chloroethyl derivatives (e.g., CAS 14216470) are associated with alkylating toxicity, limiting therapeutic use .

- Drug Delivery : Disulfide-containing compounds (e.g., ) are leveraged for intracellular drug release via glutathione-mediated reduction, a property the target compound may share .

Actividad Biológica

2-(2-Aminoethylsulfinylsulfanyl)ethanamine; dihydrochloride, also known as a sulfinyl sulfide compound, is a chemical entity that has garnered interest due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C4H12Cl2N2O2S2

- Molecular Weight : 239.18 g/mol

- Structure : The compound features a sulfinyl group and an aminoethyl chain which contribute to its biological activity.

The biological activity of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The sulfinyl group is known to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

- Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly linked to modulation of neurotransmitter systems.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neuroprotection | Protective effects in neuronal models |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of 2-(2-Aminoethylsulfinylsulfanyl)ethanamine using various in vitro assays. Results indicated significant reduction in reactive oxygen species (ROS) levels, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, the compound was administered to assess its protective effects against neuronal cell death. Findings demonstrated that treatment with the compound significantly reduced apoptosis markers and improved cell viability compared to controls.

Case Study 3: Enzyme Interaction

Research focusing on the enzyme inhibition profile revealed that 2-(2-Aminoethylsulfinylsulfanyl)ethanamine could effectively inhibit specific enzymes involved in metabolic pathways, although further studies are required to elucidate the exact mechanisms and targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.